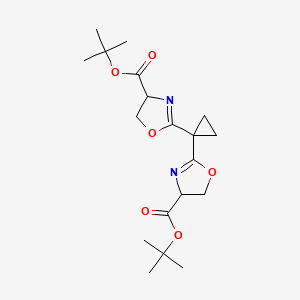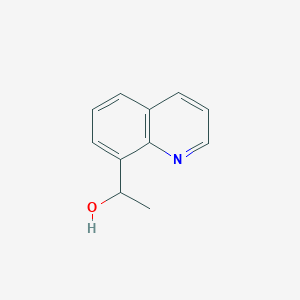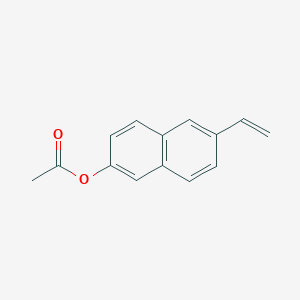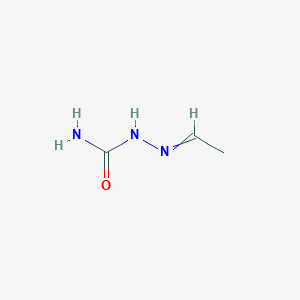
(Ethylideneamino)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ethylideneamino)urea is an organic compound with the molecular formula C3H7N3O It is a derivative of urea, where one of the hydrogen atoms is replaced by an ethylideneamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Ethylideneamino)urea can be synthesized through the reaction of ethylideneamine with urea under controlled conditions. The reaction typically involves heating the reactants in a suitable solvent, such as methanol or ethanol, at elevated temperatures. The reaction can be catalyzed by acids or bases to increase the yield and reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides or zeolites, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Ethylideneamino)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert this compound into simpler amines or other reduced forms.
Substitution: The ethylideneamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds.
Aplicaciones Científicas De Investigación
(Ethylideneamino)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions. Its ability to form hydrogen bonds makes it a useful probe in biochemical assays.
Medicine: this compound derivatives have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (Ethylideneamino)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. For example, in biological systems, this compound may inhibit enzyme activity by binding to the active site and preventing substrate access.
Comparación Con Compuestos Similares
Similar Compounds
Urea: The parent compound of (Ethylideneamino)urea, urea is widely used in agriculture, medicine, and industry. It is a simple molecule with two amine groups attached to a carbonyl group.
Thiourea: Similar to urea, but with a sulfur atom replacing the oxygen atom in the carbonyl group. Thiourea has different chemical properties and applications, particularly in the synthesis of sulfur-containing compounds.
Guanidine: A compound with three amine groups attached to a central carbon atom. Guanidine and its derivatives are used in various chemical and biological applications, including as denaturants and in the synthesis of pharmaceuticals.
Uniqueness
This compound is unique due to the presence of the ethylideneamino group, which imparts different chemical reactivity and properties compared to its parent compound, urea
Propiedades
IUPAC Name |
(ethylideneamino)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O/c1-2-5-6-3(4)7/h2H,1H3,(H3,4,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNNCDSJWDQYPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12505837.png)

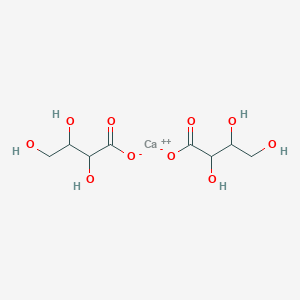
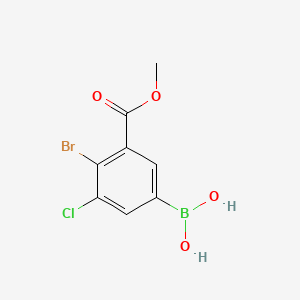
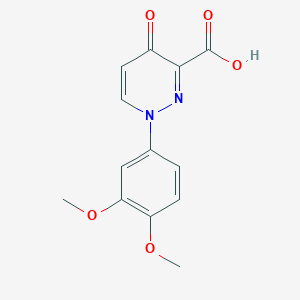
![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(4-methylphenyl)diphenylmethyl]sulfanyl}propanoic acid](/img/structure/B12505868.png)
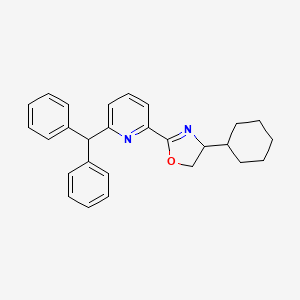
![Tert-butyl 3-[(6-ethoxypyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12505881.png)
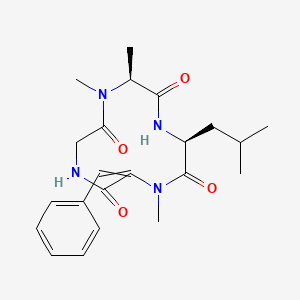
![3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B12505893.png)
![2-[(2-Chlorophenyl)methoxy]ethanol](/img/structure/B12505904.png)
